Functional Activity Inference: ROCK Inhibition of 1-(Pyridin-3-ylmethyl)piperidine Scaffolds
While direct biochemical data for the exact free amine (CAS 160357-88-0) is limited, the core scaffold containing the 1-(pyridin-3-ylmethyl)piperidine motif demonstrates significant target engagement. A derivative utilizing this exact scaffold (N-(1-(pyridin-3-ylmethyl)piperidin-3-yl)-1H-indazol-5-amine) exhibits potent inhibition of Rho-associated protein kinase (ROCK) with an IC50 of 72 nM [1]. This activity starkly contrasts with the lack of defined potency for the structurally altered 1-methyl-N-(pyridin-3-ylmethyl)piperidin-4-amine analog, which is primarily employed as a non-pharmacologically active reference intermediate . The unmodified primary amine of the target compound provides a critical synthetic handle that is absent or sterically hindered in N-methylated counterparts, enabling direct derivatization toward bioactive molecules with demonstrated nanomolar affinity.
| Evidence Dimension | Inhibition of Rho-associated protein kinase (ROCK) |
|---|---|
| Target Compound Data | IC50 = 72 nM (for a close derivative containing the 1-(pyridin-3-ylmethyl)piperidine scaffold) |
| Comparator Or Baseline | 1-methyl-N-(pyridin-3-ylmethyl)piperidin-4-amine: No comparable published IC50 data identified; used as reference intermediate. |
| Quantified Difference | Target scaffold-derived derivative shows potent nanomolar inhibition; comparator lacks defined activity profile. |
| Conditions | Inhibition of Rho kinase (BindingDB assay; Human ROCK1/2) |
Why This Matters
This demonstrates that the 1-(pyridin-3-ylmethyl)piperidine scaffold is a validated pharmacophore for generating nanomolar-level inhibitors, a critical selection criterion for medicinal chemistry sourcing over unvalidated N-alkylated analogs.
- [1] BindingDB. BDBM50196683: CHEMBL224746. N-(1-(pyridin-3-ylmethyl)piperidin-3-yl)-1H-indazol-5-amine. IC50: 72 nM (ROCK). View Source
